Physical and chemical properties of Tributyl(cyanomethyl)phosphonium chloride
Physical and chemical properties of Tributyl(cyanomethyl)phosphonium chloride
An In-depth Technical Guide to Tributyl(cyanomethyl)phosphonium Chloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Tributyl(cyanomethyl)phosphonium chloride (TCC). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize phosphonium salts in their work. The information presented herein is synthesized from technical data sheets and peer-reviewed literature to ensure accuracy and provide field-proven insights.
Compound Identification and Molecular Structure
Tributyl(cyanomethyl)phosphonium chloride is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups, a cyanomethyl group, and a chloride counter-ion.[1] This structure imparts unique properties that make it a versatile reagent in various chemical applications.[2]
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Chemical Name: Tributyl(cyanomethyl)phosphonium chloride
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Synonyms: (Cyanomethyl)tributylphosphonium chloride
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CAS Number: 82358-61-0[3]
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Molecular Formula: C₁₄H₂₉ClNP[2]
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Molecular Weight: 277.82 g/mol [2]
Caption: Molecular Structure of Tributyl(cyanomethyl)phosphonium chloride.
Physical Properties
The physical characteristics of TCC are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and application conditions.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 97 - 101 °C | [2] |
| Purity | ≥ 98% (by non-aqueous titration) | [2] |
| Solubility | Soluble in methanol | |
| Storage Conditions | Room temperature, store under inert gas | |
| Special Characteristics | Hygroscopic |
The compound is a solid at room temperature, appearing as a white crystalline powder. Its melting point range of 97-101 °C indicates a relatively stable solid form.[2] Due to its hygroscopic nature, it is imperative to store TCC under an inert atmosphere to prevent moisture absorption, which could affect its reactivity and purity.
Chemical Properties and Reactivity
Thermal Stability
Reactivity and Applications
Tributyl(cyanomethyl)phosphonium chloride is a versatile reagent in organic chemistry, primarily utilized for its roles in synthesis and catalysis.[2]
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Organic Synthesis: It serves as a key reagent in various organic reactions, including those for forming complex molecules, which is vital in pharmaceutical development.[2][8] It is particularly useful in Wittig-type reactions for the formation of carbon-carbon bonds.
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Phase Transfer Catalyst: Like many quaternary phosphonium salts, TCC can act as a phase transfer catalyst, facilitating the transfer of ions between immiscible phases (e.g., aqueous and organic).[2] This property is valuable in extraction and separation processes.[2]
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Ionic Liquids: The compound is used in the formulation of ionic liquids, which have applications in electrochemistry for energy storage systems like batteries and supercapacitors.[2][9]
Hydrolysis
The alkaline hydrolysis of phosphonium salts is a well-studied reaction that typically leads to the formation of a phosphine oxide and a hydrocarbon.[10] The mechanism involves a five-coordinate intermediate phosphorane.[11][12] The stereochemical outcome of the hydrolysis can be influenced by the polarity of the reaction medium.[11] In highly aqueous media, the reaction often proceeds with an inversion of configuration at the phosphorus center, whereas in low-polarity media, racemization may occur due to the increased lifetime of the phosphorane intermediate, which allows for pseudorotation.[11] For TCC, hydrolysis under alkaline conditions would be expected to yield tributylphosphine oxide and methane, with the cleavage of the P-CH₂CN bond.
Caption: Proposed mechanism for the alkaline hydrolysis of TCC.
Safety and Handling
Tributyl(cyanomethyl)phosphonium chloride is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification: [13]
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Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic if swallowed, in contact with skin, or if inhaled).[13]
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Skin Irritation: Category 2 (Causes skin irritation).[13]
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Eye Irritation: Category 2 (Causes serious eye irritation).[13]
Precautionary Measures: [13]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Handling: Use only in a well-ventilated area or in a closed system with appropriate exhaust ventilation.[13] Avoid breathing dust.[13] Wash hands and skin thoroughly after handling.[13]
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Storage: Store in a well-ventilated, cool, and shaded place.[13] Keep the container tightly closed and under an inert gas to protect from moisture.[13]
In case of exposure, immediate medical attention is necessary.[13]
Experimental Protocol: Melting Point Determination
The determination of a compound's melting point is a fundamental technique for assessing its purity.
Objective: To determine the melting point range of Tributyl(cyanomethyl)phosphonium chloride.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Spatula
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Tributyl(cyanomethyl)phosphonium chloride sample
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Mortar and pestle
Procedure:
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Sample Preparation: Ensure the TCC sample is dry. If necessary, dry it under a vacuum. Finely grind a small amount of the crystalline sample using a mortar and pestle.
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Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating: Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 97 °C).[2]
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Observation: Reduce the heating rate to 1-2 °C per minute. Carefully observe the sample.
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Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
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Repeat: For accuracy, repeat the measurement with a fresh sample. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
Sources
- 1. Tributyl(cyanomethyl)phosphanium chloride | C14H29ClNP | CID 11594300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tainstruments.com [tainstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2001087900A1 - Phosphonium salts - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Tributyl(cyanomethyl)phosphonium chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. First ever observation of the intermediate of phosphonium salt and ylide hydrolysis: P-hydroxytetraorganophosphorane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. tcichemicals.com [tcichemicals.com]
